(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of an ethoxyphenyl group and a hydroxypyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of 4-ethoxybenzoyl chloride with 3-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (4-ethoxyphenyl)(3-oxopyrrolidin-1-yl)methanone.
Reduction: Formation of (4-ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it a valuable component in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can engage in hydrophobic interactions, while the hydroxypyrrolidinyl group can form hydrogen bonds with the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone
- (4-Chlorophenyl)(3-hydroxypyrrolidin-1-yl)methanone
- (4-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone
Uniqueness
(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, the ethoxy group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)13(16)14-8-7-11(15)9-14/h3-6,11,15H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJDSYWXTKCIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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